molecular formula C18H14N2O6S2 B3744035 N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide

N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide

Cat. No.: B3744035
M. Wt: 418.4 g/mol
InChI Key: LFLJRWMUWSHOHZ-UHFFFAOYSA-N
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Description

N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structure of this compound features a benzenesulfonamide moiety attached to a cyclohexa-1,4-dien-1-yl ring, which is further substituted with another benzenesulfonamide group.

Preparation Methods

The synthesis of N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under specific conditions. One common method involves the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative when treated with ammonium . The precipitate is then washed with water and crystallized from ethanol to obtain the desired product .

Chemical Reactions Analysis

N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Scientific Research Applications

N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a crucial role in maintaining the pH balance within cancer cells. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The compound also exhibits selective binding interactions with the active sites of CA IX, making it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

  • 4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-[2-(2,3-dihydro-1H-indol-3-ylmethylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

These compounds also exhibit significant biological activities, including anticancer properties. this compound is unique due to its specific inhibition of CA IX and its potential for targeted cancer therapy .

Properties

IUPAC Name

N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S2/c21-17-12-16(20-28(25,26)14-9-5-2-6-10-14)18(22)11-15(17)19-27(23,24)13-7-3-1-4-8-13/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLJRWMUWSHOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=O)C(=CC2=O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide
Reactant of Route 2
N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide
Reactant of Route 4
N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide
Reactant of Route 5
N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide
Reactant of Route 6
N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide

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